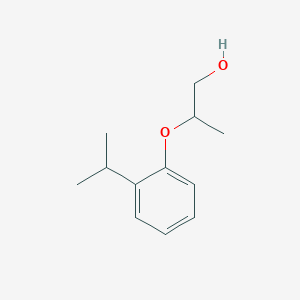
2-(2-Isopropylphenoxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Cardioselective Beta-Adrenoceptor Blocking Agents
2-(2-Isopropylphenoxy)propan-1-ol derivatives have been synthesized and their affinities to beta-1 and beta-2-adrenoceptors were determined. These compounds showed substantial cardioselectivity, indicating their potential application in developing selective beta-adrenoceptor blocking agents. Such agents can be used for treating cardiovascular diseases by selectively blocking beta-1 adrenoceptors without significantly affecting beta-2 adrenoceptors, thus minimizing side effects (Rzeszotarski et al., 1979).
Antioxidant Potential
The antioxidant properties of this compound, specifically in its form as 2,6-diisopropylphenol (propofol), were examined. It was demonstrated to act as an antioxidant by reacting with free radicals to form a phenoxyl radical, which is common to phenol-based free radical scavengers. This antioxidant activity is comparable to that of the endogenous antioxidant alpha-tocopherol (vitamin E), suggesting its utility in protecting against oxidative stress (Murphy et al., 1992).
Iron-Catalyzed Annulations
The compound has been used in iron-catalyzed intramolecular annulations to construct naphthalen-1-ol or anthracen-1-ol skeletons through a novel atom-economical route that includes dual C-H functionalizations. This application demonstrates the compound's relevance in organic synthesis, particularly in the environmentally friendly and cost-effective synthesis of complex aromatic compounds (Wang et al., 2009).
Photooxidation Mechanisms
Research has explored the role of this compound in the selective photooxidation of organic compounds, like propan-2-ol to propanone, mediated by polyoxometalates. This study highlighted the formation of OH radicals and their impact on the oxidation process, suggesting potential applications in the selective oxidation of organic substrates under controlled conditions (Mylonas et al., 1999).
Catalytic Transfer Hydrogenolysis
A study on the selective conversion of glycerol to 2-isopropoxy-propan-1-ol via catalytic transfer hydrogenolysis (CTH) using noble metal ion-exchanged mordenite zeolites demonstrated the compound's significance in chemical transformations. This process involves using propan-2-ol as a solvent and hydrogen supplier, showing promise in the efficient and selective production of chemicals from biomass-derived substrates (Singh et al., 2019).
Future Directions
A study discusses a novel chemical looping approach for propan-1-ol production from propylene. Silver- and gold-based catalysts were prepared, with SrFeO 3−δ perovskite as a catalyst support. Catalysts composed of AgCl and AgAu alloy supported on SrFeO 3−δ gave up to 70–80% stable selectivity towards propan-1-ol over the temperature range 260–300 °C . This suggests potential future directions for the production of related compounds like 2-(2-Isopropylphenoxy)propan-1-ol.
Properties
IUPAC Name |
2-(2-propan-2-ylphenoxy)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9(2)11-6-4-5-7-12(11)14-10(3)8-13/h4-7,9-10,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKWGZHYQOFVOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC(C)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
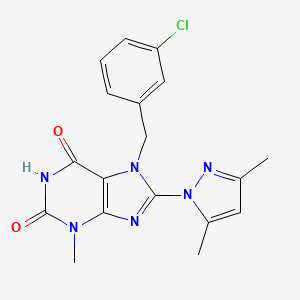
![6-(2,5-Dimethoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2846315.png)
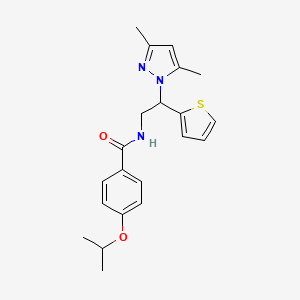

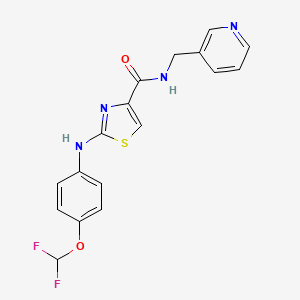
![(5E)-5-[(4-chlorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/no-structure.png)
![N-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)cyclohexanecarboxamide](/img/structure/B2846323.png)
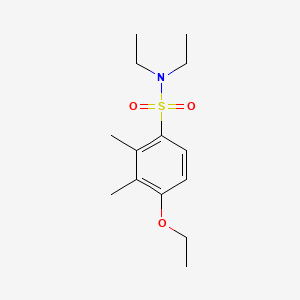
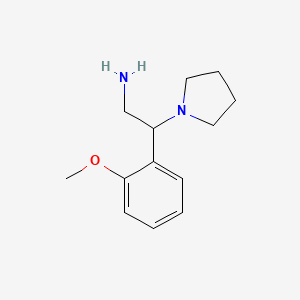
![3-methyl-8-[(2E)-2-(4-methylbenzylidene)hydrazinyl]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2846328.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2846329.png)
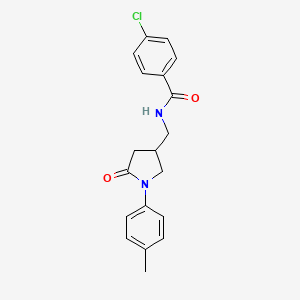

![2-[(4-Benzylpiperidin-1-yl)sulfonyl]ethanamine](/img/structure/B2846334.png)
